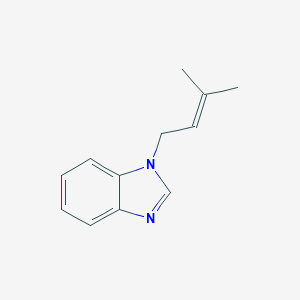

1-(3-Methylbut-2-enyl)benzimidazole

Description

Properties

IUPAC Name |

1-(3-methylbut-2-enyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10(2)7-8-14-9-13-11-5-3-4-6-12(11)14/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQVYBZUPJDNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C=NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 3 Methylbut 2 Enyl Benzimidazole and Analogous Structures

Foundational Approaches to Benzimidazole (B57391) Nucleus Formation

The construction of the fundamental benzimidazole ring system is a critical first step in many synthetic routes. The most prevalent methods involve the condensation of ortho-diaminobenzenes with carbonyl compounds or the subsequent alkylation of a pre-formed benzimidazole.

A widely employed and versatile method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde or a carboxylic acid derivative. beilstein-journals.orgijariie.com This reaction, often referred to as the Phillips-Ladenburg synthesis, typically involves heating the two components, which leads to cyclization and the formation of the benzimidazole ring.

The reaction with aldehydes can be particularly effective due to the wide availability of various substituted aldehydes. beilstein-journals.org However, this method can sometimes lead to a mixture of products, including 2-substituted and 1,2-disubstituted benzimidazoles, which may require extensive purification. beilstein-journals.org To improve selectivity and reaction efficiency, various catalysts have been developed. For instance, lanthanide salts like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) have been shown to selectively produce 1,2-disubstituted benzimidazoles, particularly with electron-rich aldehydes, under solvent-free conditions and with short reaction times. beilstein-journals.org Other catalysts, such as indium triflate (In(OTf)3) and lanthanum chloride, have also been used to facilitate this condensation under mild conditions. ijariie.com Photocatalytic methods using catalysts like Rose Bengal under visible light have also been developed as a metal-free and operationally simple alternative. acs.orgacs.org

When carboxylic acids or their derivatives are used, the reaction often requires harsher conditions, such as high temperatures or the presence of strong acids like polyphosphoric acid (PPA). researchgate.net A more convenient, one-step reaction involves heating o-phenylenediamine with various aromatic acids in the presence of ammonium (B1175870) chloride as a catalyst. ijariie.com

Table 1: Selected Catalytic Systems for Benzimidazole Synthesis via Condensation

| Catalyst/Reagent | Reactants | Conditions | Product Type | Yield | Reference |

| Er(OTf)3 | o-Phenylenediamine, Aldehydes | Solvent-free, 2-5 min | 1,2-disubstituted | 83-99% | beilstein-journals.org |

| Lanthanum Chloride (10 mol%) | o-Phenylenediamine, Aldehydes | Acetonitrile (B52724), Room Temp | 2-substituted | Good | ijariie.com |

| Indium Triflate (In(OTf)3) | o-Phenylenediamine, Aldehydes | Solvent-free, Room Temp | 2-substituted | Excellent | ijariie.com |

| Rose Bengal | o-Phenylenediamine, Aldehydes | Visible Light | 2-substituted | Good-Excellent | acs.orgacs.org |

| Ammonium Chloride | o-Phenylenediamine, Aromatic Acids | 80-90°C | 2-substituted | Satisfactory | ijariie.com |

A direct and common method for preparing N1-substituted benzimidazoles is the N-alkylation of a pre-existing benzimidazole ring. This approach involves the reaction of the benzimidazole, or more frequently its corresponding anion, with an alkyl halide. researchgate.net The benzimidazolate anion is typically generated in situ using a base.

A variety of base-solvent systems have been successfully employed for this transformation. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), and triethylamine (B128534) (NEt3). researchgate.netnih.gov The choice of solvent often depends on the base and the alkylating agent, with dimethylformamide (DMF), acetonitrile (MeCN), and acetone (B3395972) being frequently used. researchgate.netnih.gov For instance, the reaction of benzimidazole with phenacyl bromide proceeds efficiently in refluxing acetone or acetonitrile with triethylamine as the base, yielding the N-alkylated product in high yields. nih.gov In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) are added to enhance the reaction rate. nih.gov

The reactivity of the alkylating agent is also a key factor. Alkyl halides, such as bromides and chlorides, are common substrates for this reaction. nih.govnih.gov

Table 2: Common Reagent Systems for N-Alkylation of Benzimidazole

| Base | Solvent | Alkylating Agent Type | Typical Conditions | Reference |

| Triethylamine (NEt3) | Acetone or Acetonitrile | Phenacyl Bromide | Reflux | nih.gov |

| Potassium Carbonate (K2CO3) | DMF or Acetonitrile | Alkyl Halides | Room Temp to 80°C | researchgate.netnih.gov |

| Sodium Hydride (NaH) | DMF or THF | Alkyl Halides | 30°C to Reflux | researchgate.netnih.gov |

Directed Synthesis of 1-(3-Methylbut-2-enyl)benzimidazole and Related Prenylated Benzimidazoles

The introduction of the 3-methylbut-2-enyl (prenyl) group onto the benzimidazole scaffold can be accomplished through several strategic routes. These include direct alkylation of the benzimidazole core, building the ring from a prenylated precursor, or incorporating the moiety into more complex hybrid systems.

The most straightforward method for the synthesis of this compound is the direct alkylation of benzimidazole with a 3-methylbut-2-enyl halide, such as prenyl bromide (1-bromo-3-methyl-2-butene). This reaction follows the general principles of N-alkylation, where a base is used to deprotonate the benzimidazole, creating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of the prenyl halide.

This direct prenylation is typically carried out using a base like potassium carbonate in a polar aprotic solvent such as DMF. The reaction proceeds to give the desired N1-prenylated product. It is a widely used method for creating various N-substituted benzimidazoles due to its operational simplicity.

An alternative to direct alkylation is a multistep approach where the prenyl group is introduced onto one of the precursors before the formation of the benzimidazole ring. One such strategy involves the initial N-alkylation of an o-nitroaniline with a prenyl halide, followed by reduction of the nitro group to an amine. The resulting N-prenylated o-phenylenediamine can then undergo a condensation reaction with an aldehyde or carboxylic acid derivative to form the 1-prenylated benzimidazole ring. rsc.org

This method offers the advantage of regiocontrol, ensuring that the prenyl group is specifically located at the N1 position. A tandem, one-pot process has been developed where the N-alkylation of o-nitroaniline, subsequent reduction, and final condensation with an aldehyde are all carried out in water, providing a green and efficient route to N-substituted benzimidazoles. rsc.org

The this compound scaffold has also been incorporated into more complex hybrid molecules, particularly those containing an indole (B1671886) nucleus. nih.govresearchgate.net The synthesis of these hybrids often involves multi-step sequences.

One approach involves first synthesizing a key intermediate, such as 2-(1H-indol-3-yl)-1H-benzimidazole. This can be achieved through the condensation of o-phenylenediamine with indole-3-carboxaldehyde. The resulting benzimidazole-indole hybrid, which has a free N-H group on the benzimidazole ring, can then be subjected to N-alkylation with prenyl bromide using standard conditions (e.g., a base like potassium carbonate in a solvent like DMF) to yield the target hybrid molecule, 1-(3-methylbut-2-enyl)-2-(1H-indol-3-yl)-1H-benzimidazole. nih.gov This modular approach allows for the synthesis of a variety of complex structures by combining different pre-formed heterocyclic units.

Catalytic Systems and Reaction Conditions in Benzimidazole Synthesis

The construction of the benzimidazole framework and its subsequent functionalization are pivotal steps in the synthesis of this compound. The choice of catalyst and reaction conditions plays a crucial role in determining the efficiency, selectivity, and environmental impact of the synthetic route.

Application of Brønsted Acid Catalysts (e.g., p-Toluenesulfonic Acid, Ammonium Salts, Ionic Liquids)

Brønsted acids are frequently utilized to catalyze the formation of the benzimidazole ring and for subsequent N-alkylation reactions. These catalysts are valued for their operational simplicity and effectiveness.

p-Toluenesulfonic Acid (p-TSA) *

p-Toluenesulfonic acid is a versatile and efficient Brønsted acid catalyst for various organic transformations, including the synthesis of benzimidazoles. It can be employed in the initial condensation reaction between o-phenylenediamine and an appropriate aldehyde or carboxylic acid to form the benzimidazole core. Furthermore, p-TSA has been shown to be effective in promoting the synthesis of 2-substituted benzoxazoles and benzimidazoles from diacylated precursors. scispace.com While direct catalysis of N-prenylation of benzimidazole by p-TSA is not extensively documented, its role in related cycloaddition reactions suggests its potential utility. organic-chemistry.org For instance, p-TSA has been used to mediate the 1,3-dipolar cycloaddition of nitroolefins with sodium azide. organic-chemistry.org The synthesis of 2-substituted benzimidazoles has also been achieved through the cyclization of 2-amino anilines with β-diketones catalyzed by p-TSA under oxidant- and metal-free conditions. hcmue.edu.vn

A study on the synthesis of benzimidazole derivatives using a deep eutectic solvent (DES) prepared from L-proline and p-toluenesulfonic acid demonstrated the catalyst's reusability for up to four cycles without a significant drop in activity. hcmue.edu.vn

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref |

| o-phenylenediamine, Benzaldehyde | p-TSA/L-proline DES | Solvent-free | 80 | 120 | High | hcmue.edu.vn |

| 2-Amino thiophenols/anilines, β-Diketones | p-TSA·H₂O | Solvent-free | Room Temp. | - | >99 | hcmue.edu.vn |

Ammonium Salts

Ammonium salts, such as ammonium chloride (NH₄Cl), serve as mild, inexpensive, and environmentally benign catalysts for the synthesis of benzimidazole derivatives. chemmethod.com They are particularly effective in the one-pot condensation of o-phenylenediamine with various aldehydes. chemmethod.com The synthesis of benzimidazolium quaternary ammonium salts can be achieved through the N-functionalization of benzimidazole, a process relevant to creating analogous structures. nih.gov While direct N-prenylation using ammonium salt catalysis is not explicitly detailed, the general applicability for N-alkylation suggests its potential. The synthesis of long-chain imidazolium (B1220033) ionic liquids often involves the use of ammonium salts in the initial steps. nih.gov

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |

| o-phenylenediamine, Aldehydes | NH₄Cl | - | 80-90 | - | Good | chemmethod.com |

| Benzimidazole, Alkyl halides | NaOH (aq) | Toluene | Reflux | 18-24 | 85-95 | nih.gov |

Ionic Liquids

Ionic liquids (ILs) are gaining prominence as "green" solvents and catalysts in organic synthesis due to their low volatility, high thermal stability, and recyclability. rsc.orgnih.gov Imidazolium-based ionic liquids are particularly relevant to this discussion. The synthesis of 1-alkenyl-2,3-dimethylimidazolium tetrafluoroborates, which are structurally analogous to the target compound, highlights the utility of ILs in this context. researchgate.net The synthesis of symmetric imidazolium ionic liquids with long alkyl chains has been achieved in high yields via one-pot reactions, demonstrating a green synthetic route. nih.govrsc.org The synthesis of these ILs often involves quaternization and metathesis reactions. rsc.org While specific application of ionic liquids for the direct synthesis of this compound is not widely reported, their use as media for N-alkylation of imidazoles and benzimidazoles is established. rsc.orgnih.gov

| Reactants | Ionic Liquid/Catalyst | Conditions | Yield (%) | Ref |

| Imidazole (B134444), Alkyl Halide | - | Microwave-assisted | - | rsc.org |

| Long-chain amines, Glyoxal, Acetic acid | On-water, one-pot | High | nih.govrsc.org | |

| N-methylimidazole, 2-Nitrooxyethyl chloride | Quaternization, Nitration, Metathesis | - | - | rsc.org |

Transition Metal Catalysis in C-C Coupling Reactions Involving Benzimidazole Salts

Transition metal catalysis offers powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential for the synthesis and functionalization of benzimidazole derivatives.

Copper and palladium-catalyzed cross-coupling reactions are widely employed for the N-arylation of benzimidazoles. researchgate.netrsc.org Although the primary focus of the provided information is on N-arylation, the underlying principles of activating the N-H bond of benzimidazole for coupling are relevant to N-alkenylation. For instance, a copper-catalyzed one-pot C-N amination protocol has been developed for the synthesis of N-aryl substituted benzimidazoquinazolinones. nih.gov

Nickel-catalyzed C-H arylation and vinylation at the C-2 position of benzimidazoles have also been reported, using carbamate (B1207046) derivatives of phenols or enols as the coupling partners. researchgate.net While this functionalizes the C2 position rather than the N1 position, it demonstrates the utility of transition metals in activating the benzimidazole core.

The direct N-allylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates has been achieved without a metal catalyst, proceeding via a regioselective nucleophilic substitution. beilstein-journals.org However, transition metal catalysis often provides milder conditions and broader substrate scope for such transformations.

| Reaction Type | Catalyst | Reactants | Key Features | Ref |

| N-Arylation | Copper(I) complexes | Benzimidazoles, Aryl halides | Intramolecular Ullmann N-arylation | rsc.org |

| N-Arylation | Palladium-PEPPSI complexes | N-substituted benzimidazoles, Aryl/heteroaryl bromides | Direct C2-arylation/heteroarylation | researchgate.net |

| C-H Arylation/Vinylation | Nickel(II) triflate | Benzimidazoles, Phenol/enol carbamates | C-2 functionalization | researchgate.net |

| N-Alkylation | Copper(II) acetate | 3-(2-aminophenyl)quinazolin-4(3H)-one, Aliphatic bromides | One-pot, 2-fold C-N amination | nih.gov |

Green Chemistry Approaches and One-Pot Reaction Protocols

Green chemistry principles, such as waste prevention, use of safer solvents, and energy efficiency, are increasingly being integrated into the synthesis of benzimidazole derivatives. chemmethod.comresearchgate.net

One-Pot Syntheses

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are highly desirable as they reduce waste, save time, and simplify purification processes. Several one-pot methods for the synthesis of benzimidazole derivatives have been developed. For instance, the synthesis of symmetric imidazolium ionic liquids with long alkyl chains can be achieved through a one-pot, on-water reaction based on the Debus–Radziszewski imidazole synthesis. nih.govrsc.org This approach offers a greener alternative to traditional multi-step procedures. nih.gov

The synthesis of N-alkylated benzotriazoles, structurally related to the target compound, has been achieved in a one-pot procedure involving the intramolecular cyclization of N-alkyl o-phenylenediamines. Similarly, five new benzimidazole derivatives with high luminescence quantum efficiency were prepared using a one-pot synthesis approach. eurekaselect.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of benzimidazoles by the condensation of o-phenylenediamine and aldehydes can be efficiently carried out under microwave irradiation. chemmethod.com

Use of Greener Solvents and Catalysts

The use of water or polyethylene (B3416737) glycol (PEG) as reaction media, and the application of recyclable catalysts like zinc triflate, are examples of green chemistry strategies applied to benzimidazole synthesis. chemmethod.com The synthesis of N-phenylmaleimides, which can be used in subsequent reactions, has been described in a green multi-step synthesis suitable for undergraduate laboratories, highlighting the principles of atom economy and waste reduction. researchgate.net

| Green Approach | Reactants | Conditions | Advantages | Ref |

| One-pot, on-water synthesis | Long-chain amines, Glyoxal, Acetic acid | Room temperature | High yield, sustainable | nih.govrsc.org |

| One-pot intramolecular cyclization | o-phenylenediamine, Alkyl halides | NaOAc·3H₂O/CuI catalysis | High yield, simple | |

| Microwave-assisted synthesis | o-phenylenediamine, Aldehydes | Acetic acid promotion | Shorter reaction times, high yields | chemmethod.com |

| Green catalyst and solvent | o-phenylenediamine, Aldehydes | Zinc triflate in ethanol | Recyclable catalyst, high yield | chemmethod.com |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Accessible Research

A thorough review of scientific literature has revealed a significant gap in the publicly available spectroscopic data for the chemical compound this compound. Despite extensive searches for detailed research findings, specific data from advanced analytical techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for this particular compound are not present in the accessible literature.

The structural elucidation of a novel or synthesized compound relies heavily on these spectroscopic methods. NMR spectroscopy, including ¹H, ¹³C, and 2D techniques like HSQC and HMBC, is fundamental for determining the precise arrangement of atoms and the connectivity within a molecule. Similarly, IR spectroscopy identifies key functional groups, HRMS confirms the elemental composition and molecular weight, and UV-Vis spectroscopy provides insight into the electronic properties of the compound.

While data exists for related compounds such as 1H-benzimidazole and various other N-substituted and 2-substituted benzimidazole derivatives, these cannot be used to accurately describe this compound. rsc.orgdiva-portal.orgnih.gov The unique 3-methylbut-2-enyl (also known as prenyl) substituent at the N1 position of the benzimidazole core would produce a distinct spectroscopic fingerprint.

For instance, in a hypothetical ¹H NMR analysis, the prenyl group would be expected to show characteristic signals for its two methyl groups, a vinylic proton, and the methylene (B1212753) protons attached to the benzimidazole nitrogen. The benzimidazole core itself would present signals in the aromatic region, with their chemical shifts influenced by the N-alkylation. However, without experimental data, any discussion of specific ppm values, coupling constants, or correlations remains purely speculative.

The absence of published data prevents the creation of the detailed analytical tables and the in-depth discussion requested for the following sections:

Advanced Spectroscopic Characterization for Structural Elucidation of 1 3 Methylbut 2 Enyl Benzimidazole

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophore Analysis

Until a research group synthesizes and characterizes 1-(3-Methylbut-2-enyl)benzimidazole and publishes the findings, a scientifically accurate and detailed article on its advanced spectroscopic characterization cannot be compiled.

Computational and Theoretical Investigations of 1 3 Methylbut 2 Enyl Benzimidazole and Its Derivatives

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzimidazole (B57391) derivatives. It offers a balance between accuracy and computational cost, making it suitable for studying complex molecular systems.

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of 1-(3-methylbut-2-enyl)benzimidazole is characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's chemical reactivity and electronic properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule requires less energy to become excited, indicating higher reactivity. researchgate.net For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO is distributed over the entire molecule. The HOMO-LUMO energy gap can be influenced by the presence of different substituents on the benzimidazole core. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier orbitals and, consequently, the reactivity of the molecule. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for Benzimidazole Derivatives (Illustrative Data)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzimidazole | -6.25 | -0.89 | 5.36 |

| 2-Methylbenzimidazole | -6.18 | -0.82 | 5.36 |

| This compound | -6.05 | -0.75 | 5.30 |

| 2-Phenylbenzimidazole | -6.32 | -1.21 | 5.11 |

This table presents illustrative data based on typical values found in computational studies of benzimidazole derivatives. Actual values can vary depending on the specific computational method and basis set used.

Theoretical Elucidation of Reaction Mechanisms and Intermediates in Benzimidazole Formation

Computational studies have been instrumental in elucidating the reaction mechanisms involved in the synthesis of benzimidazoles. The formation of the benzimidazole ring typically involves the condensation of o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.gov DFT calculations can model the reaction pathway, identifying transition states and reaction intermediates. This allows for a detailed understanding of the energy barriers and the feasibility of different synthetic routes. organic-chemistry.org For instance, theoretical studies can help in understanding the role of catalysts, such as ammonium (B1175870) chloride, in facilitating the cyclization process. nih.gov

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical methods provide detailed electronic information, molecular dynamics (MD) and Monte Carlo (MC) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time.

Exploration of Conformational Landscapes and Molecular Flexibility

The 3-methylbut-2-enyl substituent in this compound introduces a degree of flexibility to the molecule. MD and MC simulations can explore the different possible conformations of the molecule by simulating its movement over time. mdpi.com This helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt. Understanding the conformational landscape is important as the three-dimensional shape of a molecule is critical for its interaction with biological targets.

Interaction Studies with Biological Macromolecules (e.g., enzyme active sites, receptors)

A key application of computational methods is to study how small molecules like this compound interact with biological macromolecules, such as proteins and nucleic acids. ljmu.ac.uk Molecular docking, a computational technique often used in conjunction with MD simulations, can predict the preferred binding orientation of a ligand to a receptor. nih.govresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies of benzimidazole derivatives have been used to investigate their potential as inhibitors of various enzymes. nih.govbiointerfaceresearch.com By understanding the binding mode and the specific amino acid residues involved in the interaction, it is possible to design more potent and selective inhibitors. biointerfaceresearch.com

Table 2: Illustrative Docking Results of a Benzimidazole Derivative with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | PHE 251, ARG 248, VAL 196 |

| Type of Interaction | Hydrogen Bonding, Pi-Pi Stacking |

This table provides an example of typical data obtained from a molecular docking study. The specific values and interacting residues will vary depending on the ligand and the target protein.

Academic Research into Biological Activities of 1 3 Methylbut 2 Enyl Benzimidazole and Benzimidazole Scaffolds

Antimicrobial Research Perspectives

Benzimidazole (B57391) derivatives have been extensively studied for their potential to combat a wide range of microbial pathogens. rsc.org The core structure of benzimidazole is a key feature in several commercially available antimicrobial drugs. nih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains (e.g., MRSA, E. coli, S. aureus)

Research has consistently shown that benzimidazole derivatives exhibit notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.gov Several studies have synthesized and evaluated series of benzimidazole compounds against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Staphylococcus aureus.

A study on benzimidazolylbenzenesulfonamide compounds revealed that certain derivatives displayed strong antibacterial activity against MRSA and Bacillus subtilis. nih.gov The presence of an electron-withdrawing group, such as a nitro group, on the benzimidazole ring was found to enhance antimicrobial activity. nih.gov Another study reported that newly synthesized benzimidazole derivatives were effective in inhibiting the growth of Gram-positive bacteria like Enterococcus faecalis and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 400 µg/mL. nih.gov However, these compounds showed no activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa at the tested concentrations. nih.gov

In contrast, some benzimidazole derivatives have demonstrated broad-spectrum activity. For instance, certain N-alkyl-2-substituted benzimidazoles showed activity against both MRSA and E. coli. nih.gov Similarly, some benzimidazole-triazole hybrids exhibited good activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov The development of benzimidazolium salts has also shown promise, with some compounds acting as potent antibiotics against MRSA by destroying the biofilm matrix and bacterial cellular membranes. scispace.com

Antibacterial Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Type | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzimidazolylbenzenesulfonamides | MRSA, Bacillus subtilis | Strong activity, enhanced by electron-withdrawing groups. | nih.gov |

| Novel Benzimidazole Derivatives | Enterococcus faecalis, S. aureus | Effective against Gram-positive bacteria (MICs: 12.5-400 µg/mL). | nih.gov |

| Benzimidazole-Triazole Hybrids | S. aureus, E. coli | Good activity against both Gram-positive and Gram-negative strains. | nih.gov |

| Benzimidazolium Salts | MRSA | Potent antibiotic and antibiofilm agents. | scispace.com |

| N-alkyl-2-substituted benzimidazoles | MRSA, E. coli | Displayed broad-spectrum antibacterial activities. | nih.gov |

| 2,5-disubstituted benzimidazoles | MRSA, E. coli, K. pneumoniae | Broad-spectrum antibacterial activity with low MIC values. | nih.gov |

Antifungal Activity Against Pathogenic Fungi (e.g., Candida species, Cryptococcus neoformans)

The benzimidazole scaffold has proven to be a valuable framework in the search for new antifungal agents, driven by the increasing incidence of fungal infections and the emergence of resistant strains. nih.gov Derivatives of benzimidazole have shown efficacy against a variety of pathogenic fungi, including Candida species and Cryptococcus neoformans. nih.govnih.govfrontiersin.org

Several studies have highlighted the potential of benzimidazole derivatives against Candida species. One study synthesized a series of benzimidazole-1,3,4-oxadiazole compounds and found that some exhibited potent antifungal activity against C. albicans, C. krusei, and C. parapsilopsis, with some compounds showing activity comparable to amphotericin B and ketoconazole. mdpi.com Another study found that certain benzimidazole-hydrazone derivatives were potent against Candida glabrata and Candida krusei. researchgate.net It has been observed that the antifungal activity of these derivatives can be influenced by the length of alkyl chains attached to the benzimidazole core. nih.govnih.gov

Benzimidazoles have also demonstrated significant activity against Cryptococcus neoformans, a major cause of fungal meningitis. nih.gov Research has shown that several benzimidazole compounds, including mebendazole (B1676124) and fenbendazole (B1672488), inhibit the growth of C. neoformans and can be fungicidal. frontiersin.org These compounds have been shown to affect cryptococcal biofilms and cause morphological alterations in the fungal cells. frontiersin.org In vitro studies have confirmed the susceptibility of clinical isolates of C. neoformans to various benzimidazole derivatives. researchgate.net

Antifungal Activity of Benzimidazole Derivatives against Pathogenic Fungi

| Compound/Derivative Type | Fungal Species | Key Findings | Reference(s) |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole compounds | Candida albicans, C. krusei, C. parapsilopsis | Potent activity, some comparable to amphotericin B and ketoconazole. | mdpi.com |

| Benzimidazole-hydrazones | Candida glabrata, Candida krusei | Potent derivatives identified with low MIC50 values. | researchgate.net |

| Alkylated bisbenzimidazoles | Candida and Aspergillus species | Moderate to excellent antifungal activities, dependent on alkyl chain length. | nih.gov |

| Mebendazole, Fenbendazole | Cryptococcus neoformans | In vitro fungicidal activity, affects biofilms and morphology. | frontiersin.org |

| Various Benzimidazoles | Cryptococcus neoformans | Clinical isolates show susceptibility to several derivatives. | researchgate.net |

Antiviral Activity and Mechanistic Investigations

The benzimidazole scaffold is a key component in a number of antiviral drugs and continues to be a focus of research for new antiviral agents. nih.govresearchgate.net Benzimidazole derivatives have shown activity against a range of viruses, and research into their mechanisms of action is ongoing.

Studies have evaluated benzimidazole derivatives against various RNA and DNA viruses. nih.govresearchgate.net For instance, a series of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles demonstrated potent activity against Respiratory Syncytial Virus (RSV), with some compounds also showing moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.govresearchgate.net The antiviral properties are often attributed to the benzimidazole moiety itself. researchgate.net

Mechanistic studies suggest that benzimidazole derivatives can inhibit viral replication at various stages. For example, some benzimidazole compounds have been found to inhibit the early stages of BVDV infection. nih.gov Docking studies have suggested that these compounds may target the viral envelope protein E2. nih.gov Other research has pointed to the inhibition of viral RNA-dependent RNA polymerase (RdRp) as a potential mechanism of action. nih.gov The versatility of the benzimidazole scaffold allows for the design of dual-target inhibitors that can affect both viral entry and replication. nih.gov

Anticancer Research Perspectives

The structural resemblance of benzimidazole to purine (B94841) nucleotides has made it a prime candidate in the development of anticancer agents. researchgate.netnih.gov Benzimidazole derivatives have demonstrated a wide range of anticancer activities through various mechanisms of action. nih.gov

In Vitro Cytotoxic Activity Evaluation against Human Cancer Cell Lines (e.g., SKOV-3, PC-3, HeLa, THP-1)

Numerous studies have synthesized and evaluated the cytotoxic effects of benzimidazole derivatives against a panel of human cancer cell lines. These in vitro assays are a crucial first step in identifying potential anticancer drug candidates.

For example, a series of benzimidazole derivatives were tested for their cytotoxic activity against various cancer cell lines, with some compounds showing significant effects. One study found that certain benzimidazole-pyrazine derivatives exhibited superior activity against human breast cancer (MCF-7), lung cancer (A-549), and melanoma (A-375) cell lines. arkat-usa.org Another study reported that novel benzimidazole/benzoxazole-pyrazine derivatives showed promising cytotoxic activity against MCF-7 and A-549 cell lines. arkat-usa.org

The cytotoxic potential of these compounds is often compared to standard chemotherapeutic drugs like doxorubicin (B1662922) and etoposide. In some cases, newly synthesized benzimidazole derivatives have shown comparable or even superior activity. For instance, certain thiobenzimidazole derivatives were found to be effective against colon cancer (HCT-116) and renal cancer (TK-10) cell lines. nih.gov

In Vitro Cytotoxicity of Benzimidazole Derivatives

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Benzimidazole-pyrazine derivatives | MCF-7 (breast), A-549 (lung), A-375 (melanoma) | Superior cytotoxic activity compared to controls in some cases. | arkat-usa.org |

| Thiobenzimidazoles | HCT-116 (colon), TK-10 (renal) | Effective antitumor activity observed. | nih.gov |

| Morpholine-benzimidazole-oxadiazole derivatives | HT-29 (colon) | One compound showed high cytotoxic activity and selectivity for cancer cells. | acs.org |

| Benzimidazole acrylonitriles | Various hematological cancer cell lines | Pronounced activity with favorable selectivity towards normal cells. | mdpi.com |

| Benzimidazole-carboxamide derivatives | HepG2 (liver) | Lead compound induced cell cycle arrest and apoptosis. | nih.gov |

Mechanistic Studies of Antiproliferative Action (e.g., tubulin polymerization inhibition, DNA interaction, specific enzyme targeting)

Understanding the mechanisms by which benzimidazole derivatives exert their anticancer effects is crucial for the development of targeted therapies. Research has revealed several key molecular targets and pathways.

Tubulin Polymerization Inhibition: A significant number of benzimidazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. mdpi.comnih.gov These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.comnih.govresearchgate.net Nocodazole is a well-known example of a benzimidazole-containing agent that inhibits tubulin polymerization. mdpi.com

DNA Interaction: The planar structure of the benzimidazole ring allows these compounds to interact with DNA, primarily as minor groove binders, particularly at AT-rich sequences. nih.gov Some bis-benzimidazole derivatives can also intercalate between DNA base pairs, altering the DNA conformation and inhibiting the function of enzymes like topoisomerases. nih.govnih.gov This disruption of DNA replication and transcription contributes to their anticancer effects. nih.gov

Specific Enzyme Targeting: Benzimidazole derivatives have been shown to inhibit a variety of enzymes that are crucial for cancer cell survival and proliferation. These include:

Topoisomerases: Both topoisomerase I and II, enzymes that regulate DNA topology, are targets for benzimidazole derivatives. researchgate.netnih.gov

Kinases: Various kinases, including protein kinase, VEGFR-2, EGFR, HER2, and CDK2, which are involved in signaling pathways that promote tumor growth and angiogenesis, can be inhibited by benzimidazole compounds. nih.govacs.orgnih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors containing a benzimidazole scaffold, such as Rucaparib and Veliparib, are being investigated in clinical trials for their ability to interfere with DNA repair mechanisms in cancer cells. nih.gov

The ability of the benzimidazole scaffold to interact with a diverse range of biological targets underscores its importance in the ongoing development of novel and effective anticancer therapies. nih.gov

Investigation of Target-Specific Interactions in Cancer Pathways

Benzimidazole derivatives have been extensively investigated for their potential as anticancer agents, with research focusing on their interactions with specific molecular targets within cancer-related pathways. nih.gov A key area of this research is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov

Notably, a series of benzimidazole-ureas has been identified as potent inhibitors of both Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Tie-2 kinase receptors. nih.govacs.orgscilit.comosti.gov Both VEGFR-2 and Tie-2 are implicated in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govacs.org Structure-activity relationship (SAR) studies have revealed that the N1 nitrogen of the benzimidazole ring plays a critical role in the binding and inhibitory activity of these compounds against VEGFR-2. nih.govacs.org For instance, some 2-aryl benzimidazole derivatives have demonstrated multi-target inhibitory activity against EGFR, VEGFR-2, and PDGFR kinases. nih.gov Specifically, compounds 5a and 5e from one study showed significant cytotoxicity against the HepG-2 human liver cancer cell line. nih.gov Compound 5a was a potent inhibitor of EGFR and a moderate inhibitor of VEGFR-2 and PDGFR, while compound 5e showed moderate inhibition of EGFR and weaker inhibition of the other two kinases. nih.gov

Another study reported on new benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors. nih.gov Compounds 4c and 4d from this series were particularly effective against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and PANC-1 (pancreatic carcinoma) cancer cell lines. nih.gov Their VEGFR-2 inhibitory activity was confirmed, with IC50 values of 0.475 ± 0.021 µM for 4c and 0.618 ± 0.028 µM for 4d . nih.gov

Furthermore, mebendazole, a benzimidazole derivative, has shown anticancer effects in triple-negative breast cancer (TNBC) models by inducing DNA damage, cell cycle arrest, and downregulating cancer stem cell markers. nih.gov It also inhibited the expression of ESM-1, a protein involved in cancer progression and angiogenesis. nih.gov

While the benzimidazole scaffold is a key component in these anticancer activities, specific research detailing the target-specific interactions of 1-(3-Methylbut-2-enyl)benzimidazole in cancer pathways is not extensively available in the reviewed literature.

Table 1: Investigated Benzimidazole Derivatives in Cancer Pathways

| Compound/Derivative Class | Target(s) | Key Research Findings | Reference(s) |

|---|---|---|---|

| Benzimidazole-ureas | VEGFR-2, TIE-2 | Potent inhibitors of both kinases, crucial for angiogenesis. The N1 nitrogen of the benzimidazole is critical for activity. | nih.govacs.org |

| 2-Aryl benzimidazoles | EGFR, VEGFR-2, PDGFR | Multi-target inhibitors. Compound 5a showed high cytotoxicity against HepG-2 cells. | nih.gov |

| Benzimidazole-oxadiazoles | VEGFR-2 | Compounds 4c and 4d were effective against multiple cancer cell lines with significant VEGFR-2 inhibition. | nih.gov |

| Mebendazole | Multiple pathways | Induced DNA damage, cell cycle arrest, and downregulated cancer stem cell markers in TNBC. | nih.gov |

Other Relevant Biological Activities from an Academic Research Standpoint

The benzimidazole scaffold has been a foundation for the development of various enzyme inhibitors.

Glucokinase (GK) Activators: Research into benzimidazolone derivatives has identified them as potential activators of glucokinase, a key enzyme in glucose metabolism. nih.gov A study involving in silico and in vitro evaluations found that the derivative 2s was a moderate inhibitor of α-glucosidase and a good activator of glucokinase, suggesting its potential for blood glucose control. nih.gov Benzamide derivatives have also been computationally studied for their potential as glucokinase activators. nih.gov

Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibitors: Benzimidazole derivatives have been developed as potent inhibitors of DGAT1, an enzyme involved in triglyceride synthesis and a target for treating type 2 diabetes and obesity. nih.govnih.govsci-hub.ru A series of novel benzimidazole inhibitors with a pyridyl-oxy-cyclohexanecarboxylic acid moiety were synthesized, with compound 11A being a potent and selective DGAT1 inhibitor. nih.gov Another study focused on benzimidazole-based DGAT1 inhibitors with a [3.1.0] bicyclohexane carboxylic acid moiety to overcome issues of isomerization seen in previous compounds. nih.gov

Filamenting Temperature-Sensitive Protein Z (FtsZ) Inhibitors: FtsZ is a crucial protein in bacterial cell division and a target for novel antibacterial agents. nih.govnih.govmorressier.com Certain benzo[d]imidazole-2-carboxamide derivatives have been shown to inhibit FtsZ. nih.gov Compound 1o was identified as a potent inhibitor of Bacillus subtilis FtsZ, perturbing its secondary structure. nih.gov Another benzimidazole derivative, BT-benzo-29 , was found to inhibit bacterial division by inhibiting FtsZ assembly with a dissociation constant of 24 ± 3 μM. nih.gov

Specific studies on the inhibitory activity of This compound against these particular enzymes were not found in the reviewed academic literature.

Table 2: Benzimidazole Derivatives as Enzyme Inhibitors/Activators

| Enzyme | Action | Derivative Class | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Glucokinase (GK) | Activator | Benzimidazolones | Compound 2s showed good activation potential of GK. | nih.gov |

| DGAT-1 | Inhibitor | Benzimidazoles with a pyridyl-oxy-cyclohexanecarboxylic acid moiety | Compound 11A was a potent and selective inhibitor. | nih.gov |

| FtsZ | Inhibitor | Benzo[d]imidazole-2-carboxamides | Compound 1o was a potent inhibitor of B. subtilis FtsZ. | nih.gov |

| FtsZ | Inhibitor | N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide | BT-benzo-29 inhibited FtsZ assembly with a Kd of 24 ± 3 μM. | nih.gov |

Benzimidazole derivatives have been synthesized and evaluated for their ability to modulate various receptors.

Neuropeptide Y Y1 Receptor Antagonists: A series of diaminoalkyl substituted benzimidazoles were synthesized and found to be potent and selective antagonists of the neuropeptide Y Y1 (NPY Y1) receptor. acs.orgnih.gov The most potent compound in this series, 21 , exhibited a K_i of 0.052 nM. nih.gov These antagonists reverse the NPY-induced inhibition of forskolin-stimulated cAMP, demonstrating their functional antagonism. acs.org

TIE-2 and VEGFR-2 Tyrosine Kinase Receptor Inhibitors: As mentioned in the cancer pathways section, benzimidazole-ureas are effective inhibitors of TIE-2 and VEGFR-2 receptors, playing a role in anti-angiogenesis. nih.govacs.orgscilit.comosti.gov

PPARγ Agonists: Benzimidazole derivatives have been investigated as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in adipogenesis and insulin (B600854) sensitization. nih.govacs.orgresearchgate.netresearchgate.net Modifications at the C-2 position of the benzimidazole core have been shown to influence PPARγ activation. nih.gov For example, a phenyl group at C-2 led to a highly active compound (4e ) with an EC50 value of 0.27 µM. nih.gov Benzimidazolone analogues have also been developed as selective PPARγ modulators with potential for treating type 2 diabetes. acs.org

There is no specific information in the reviewed literature on the receptor modulatory activities of This compound .

Table 3: Benzimidazole Derivatives in Receptor Modulation

| Receptor | Action | Derivative Class | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Neuropeptide Y Y1 | Antagonist | Diaminoalkyl substituted benzimidazoles | Compound 21 was the most potent with a K_i of 0.052 nM. | nih.gov |

| TIE-2, VEGFR-2 | Inhibitor | Benzimidazole-ureas | Potent inhibitors of both receptors, crucial for angiogenesis. | nih.govacs.org |

| PPARγ | Agonist | 2-substituted benzimidazoles | Compound 4e (with a phenyl group at C-2) showed an EC50 of 0.27 µM. | nih.gov |

| PPARγ | Modulator | Benzimidazolones | Developed as selective modulators for type 2 diabetes treatment. | acs.org |

The anthelmintic and antiprotozoal properties of benzimidazoles are well-established, with the primary mechanism of action being the disruption of microtubule function. youtube.comnih.govnih.govyoutube.compediatriconcall.comiiarjournals.orgapsnet.org

Benzimidazoles bind to β-tubulin, a subunit of microtubules, thereby inhibiting its polymerization. youtube.comnih.govyoutube.comapsnet.org This disruption of the microtubule cytoskeleton leads to the arrest of cell division in metaphase and impairs other essential cellular processes in nematodes, such as glucose transport. youtube.comyoutube.com The inhibition of microtubule polymerization ultimately results in energy depletion and the death of the parasite. pediatriconcall.com

In antiprotozoal research, benzimidazole derivatives such as mebendazole, flubendazole, and fenbendazole have shown high susceptibility against Trichomonas vaginalis and Giardia lamblia. nih.gov The efficacy of benzimidazoles against different protozoa has been correlated with specific amino acid residues in the β-tubulin sequence. nih.gov For instance, the presence of Glu-198 and Phe-200 in the β-tubulin of a parasite are strong predictors of susceptibility to benzimidazoles. nih.gov

While the general mechanism of action for benzimidazole anthelmintics is well-understood, specific studies detailing the anthelmintic or antiprotozoal activity and mechanism of This compound are not prominent in the surveyed literature.

Table 4: Anthelmintic and Antiprotozoal Activity of Benzimidazoles

| Organism Type | Mechanism of Action | Key Research Findings | Reference(s) |

|---|---|---|---|

| Helminths (Nematodes) | Inhibition of β-tubulin polymerization | Disrupts microtubule function, leading to cell division arrest and impaired glucose transport. | youtube.comnih.govyoutube.compediatriconcall.comiiarjournals.orgapsnet.org |

| Protozoa (T. vaginalis, G. lamblia) | Inhibition of β-tubulin polymerization | Susceptibility is correlated with specific amino acid residues (Glu-198, Phe-200) in β-tubulin. | nih.gov |

Future Research Directions and Translational Insights for 1 3 Methylbut 2 Enyl Benzimidazole

Rational Design of Next-Generation Benzimidazole (B57391) Derivatives with Enhanced Specificity

The rational design of new drug candidates is a pivotal step in modern drug discovery. nih.gov For 1-(3-methylbut-2-enyl)benzimidazole, this process would involve systematic modifications of its structure to enhance its binding affinity and specificity for biological targets. Structure-activity relationship (SAR) studies are crucial in this regard, providing valuable information about the essential structural features required for biological activity. nih.govresearchgate.net

Key to this approach is understanding how different substituents on the benzimidazole core influence its pharmacological properties. nih.govresearchgate.net The unique 3-methylbut-2-enyl group at the N1 position offers a starting point for modifications. Researchers can explore variations in the length, rigidity, and electronic properties of this substituent to optimize interactions with target proteins. nih.gov For instance, introducing polar groups could enhance solubility and bioavailability, while incorporating aromatic rings might facilitate π-π stacking interactions within a target's binding pocket. researchgate.net

Furthermore, substitutions at other positions of the benzimidazole ring, such as C2, C5, and C6, have been shown to significantly impact the anti-inflammatory and other biological activities of benzimidazole derivatives. nih.gov The design of novel analogs could involve creating hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties to achieve synergistic effects or novel mechanisms of action. benthamdirect.comresearchgate.net

Table 1: Strategies for Rational Design

| Modification Strategy | Rationale | Potential Outcome |

| Alteration of N1-substituent | Optimize hydrophobic and steric interactions. | Enhanced binding affinity and selectivity. |

| Substitution at C2 position | Introduce new interaction points (e.g., hydrogen bond donors/acceptors). | Improved target engagement and potency. |

| Modification of the benzene (B151609) ring | Modulate electronic properties and metabolic stability. | Favorable pharmacokinetic profile. |

| Hybridization with other pharmacophores | Combine multiple pharmacological activities. | Development of multi-targeted agents. nih.gov |

Identification of Novel Biological Targets through High-Throughput Screening and Proteomics

A critical aspect of future research is the identification of the specific biological targets of this compound. High-throughput screening (HTS) of large compound libraries against various cellular and biochemical assays is a powerful tool for this purpose. nih.govresearchgate.net Cell-based HTS can identify compounds that are cytotoxic to cancer cells, for example, while target-based screening can pinpoint direct interactions with specific enzymes or receptors. nih.gov

In one study, a cell-based cytotoxicity screen of a 10,000-compound diversity library identified a benzimidazole-based compound as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov A similar approach could be employed to uncover the targets of this compound.

Proteomics, the large-scale study of proteins, offers another avenue for target identification. Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that directly bind to this compound. This "chemical proteomics" approach can provide a comprehensive overview of the compound's interactome within a cell or organism.

Application of Advanced Computational Chemistry for Lead Optimization and Mechanistic Prediction

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, accelerating the process from hit identification to lead optimization. beilstein-journals.org These methods can be applied to this compound to predict its binding mode with potential targets, estimate its binding affinity, and guide the design of more potent and selective derivatives. beilstein-journals.orgnih.gov

Molecular docking studies can simulate the interaction of this compound with the active sites of known or predicted protein targets. nih.govnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding. nih.gov The insights gained from docking can inform the rational design of new analogs with improved binding characteristics. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the compound-target interaction, revealing how the complex behaves over time. acs.org This can help to assess the stability of the binding and identify any conformational changes in the protein upon ligand binding. acs.org Furthermore, computational methods can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives, helping to identify candidates with drug-like characteristics early in the discovery process. nih.govresearchgate.net

Development of Multi-Targeted Agents Based on the Benzimidazole Framework

The complexity of many diseases, such as cancer, often involves multiple biological pathways. benthamdirect.com This has led to a growing interest in the development of multi-targeted agents, which can simultaneously modulate several targets to achieve a more effective therapeutic outcome. nih.govnih.gov The benzimidazole scaffold is particularly well-suited for the development of such agents due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net

Numerous studies have reported the development of benzimidazole hybrids that exhibit multi-target activity. For example, benzimidazole-triazole hybrids have been designed as inhibitors of EGFR, VEGFR-2, and Topo II, all of which are important targets in cancer therapy. nih.gov The this compound core could serve as a versatile starting point for creating novel multi-targeted drugs. By strategically incorporating other pharmacophores, it may be possible to design single molecules that, for instance, inhibit both protein kinases and enzymes involved in DNA replication, or that target multiple pathways involved in inflammation. nih.govresearchgate.net This polypharmacological approach holds significant promise for developing more effective and durable therapies for complex diseases. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Methylbut-2-enyl)benzimidazole, and how do reaction conditions influence product yield and purity?

- Methodological Answer: A widely used route involves reacting m-toluic acid with o-phenylenediamine in the presence of pyridine, followed by cyclization. Reaction parameters like temperature, leaving group availability, and protonating agents significantly influence product distribution. For instance, excess protonating agents (e.g., HCl) and elevated temperatures favor benzimidazole formation over diamides . Alternative methods include condensation of 2-acetyl benzimidazole with aldehydes under basic conditions (e.g., NaOH in ethanol/water), yielding derivatives like 1-(1H-benzimidazol-2-yl)-3-arylprop-2-en-1-ones . Purification typically involves recrystallization or column chromatography, with yields optimized by controlling stoichiometry and reaction time.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable for confirming its molecular configuration?

- Methodological Answer: Structural confirmation employs a combination of IR spectroscopy (to identify functional groups like C=N and C=C), NMR (¹H/¹³C for substituent positioning), and GC-MS for molecular weight verification . For unambiguous confirmation, single-crystal X-ray diffraction is the gold standard, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds and π-π stacking) . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and composition.

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and electronic properties of this compound derivatives, and how do these inform experimental design?

- Methodological Answer: Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich benzimidazole cores with low LUMO energies are prone to nucleophilic attacks, guiding functionalization strategies . Molecular docking studies can also model interactions with biological targets (e.g., enzymes or receptors), aiding in the rational design of bioactive derivatives .

Q. How do structural modifications at specific positions of the benzimidazole core impact the corrosion inhibition efficiency of this compound derivatives in acidic environments?

- Methodological Answer: Substituents like alkyl chains or electron-donating groups (e.g., -OCH₃) enhance adsorption onto metal surfaces via hydrophobic interactions or coordination with Fe atoms. Electrochemical techniques (e.g., potentiodynamic polarization and electrochemical impedance spectroscopy ) quantify inhibition efficiency, while AFM/SEM visualizes surface morphology post-exposure . Derivatives with branched aliphatic chains (e.g., BSC8T) often outperform linear analogs due to improved steric coverage .

Q. What in vitro assays are utilized to evaluate the anti-inflammatory potential of this compound derivatives, and how are structure-activity relationships (SAR) established?

- Methodological Answer: Common assays include COX-1/COX-2 inhibition (via ELISA), nitric oxide (NO) suppression in LPS-stimulated macrophages, and carrageenan-induced paw edema in rodent models. SAR studies correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity. For instance, derivatives like A2 and A4 in anti-inflammatory studies showed >70% inhibition at 50 µM, linked to enhanced lipophilicity and hydrogen-bonding capacity .

Q. In cases where conflicting data arise regarding the optimal reaction conditions for synthesizing benzimidazole derivatives, what methodological approaches are recommended to reconcile these discrepancies?

- Methodological Answer: Systematic Design of Experiments (DoE) tools (e.g., factorial design) can isolate critical variables (e.g., temperature, catalyst loading). For example, DFT studies revealed that high protonation favors benzimidazole cyclization over diamide formation, resolving contradictions in yield reports . Cross-validation using multiple characterization techniques (e.g., XRD and NMR) ensures product identity in contested cases .

Q. How do intermolecular interactions, such as hydrogen bonding and π-π stacking, influence the solid-state properties and stability of this compound derivatives?

- Methodological Answer: X-ray crystallography reveals that C–H⋯N/O hydrogen bonds and π-π interactions stabilize crystal packing, as seen in derivatives like DPBI and FPPBI. These interactions reduce solubility in polar solvents but enhance thermal stability, critical for storage and formulation . Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% H-bonding in NPBIBHS), guiding co-crystal design for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.